2-(3-Hydroxyphenyl)pyridin-3-ol
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Overview
Description
2-(3-Hydroxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Another approach involves the cyclization of 3-(2-bromophenyl)pyridine with a suitable base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)pyridin-3-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Hydroxyphenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe for studying enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as cyclooxygenase (COX) or as a modulator of receptor activity . The hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)pyridine
- 2-(4-Hydroxyphenyl)pyridine
- 2-(3-Methoxyphenyl)pyridine
Uniqueness
2-(3-Hydroxyphenyl)pyridin-3-ol is unique due to the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and ability to form hydrogen bonds, while the pyridine ring provides aromatic stability and potential for coordination with metal ions .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h1-7,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPFQWKICOCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682525 |
Source
|
Record name | 2-(3-Hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856966-45-5 |
Source
|
Record name | 2-(3-Hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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